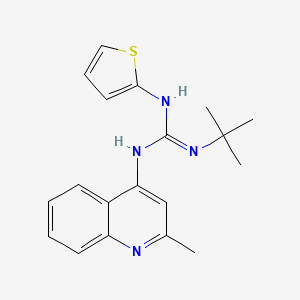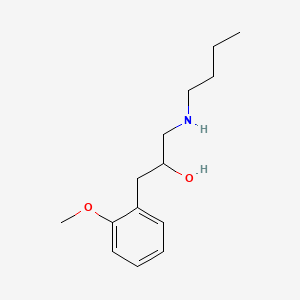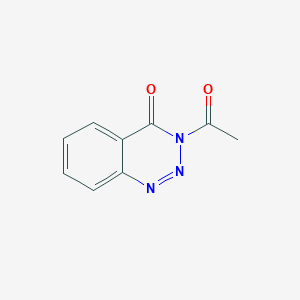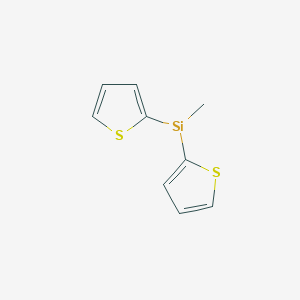
Methyldi-2-thienylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyldi-2-thienylsilane is an organosilicon compound with the molecular formula C9H9S2Si It is characterized by the presence of two thiophene rings attached to a silicon atom, which is also bonded to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyldi-2-thienylsilane can be synthesized through several methods. One common approach involves the reaction of 2-thienylmagnesium bromide with chloromethylsilane under an inert atmosphere. The reaction typically proceeds as follows:
2C4H3S-MgBr+CH3SiCl→C9H9S2Si+2MgBrCl
The reaction is usually carried out in a dry solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Methyldi-2-thienylsilane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene rings can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The silicon-methyl bond can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Reduced thiophene derivatives
Substitution: Various substituted silanes
Aplicaciones Científicas De Investigación
Methyldi-2-thienylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance material properties like adhesion and thermal stability.
Mecanismo De Acción
The mechanism of action of methyldi-2-thienylsilane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and other elements, making it a versatile building block in chemical synthesis. The thiophene rings contribute to the compound’s electronic properties, allowing it to participate in electron transfer reactions and act as a ligand in coordination chemistry.
Comparación Con Compuestos Similares
Methyldi-2-thienylsilane can be compared with other similar compounds, such as:
(2-Thienyl)trimethylsilane: This compound has a similar structure but with three methyl groups attached to the silicon atom instead of one.
(2-Thienyl)dimethylsilane: This compound has two methyl groups attached to the silicon atom.
(2-Thienyl)phenylsilane: This compound has a phenyl group attached to the silicon atom instead of a methyl group.
Uniqueness: this compound is unique due to the presence of two thiophene rings, which impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
71771-69-2 |
|---|---|
Fórmula molecular |
C9H9S2Si |
Peso molecular |
209.4 g/mol |
InChI |
InChI=1S/C9H9S2Si/c1-12(8-4-2-6-10-8)9-5-3-7-11-9/h2-7H,1H3 |
Clave InChI |
QMQHTFMVGUGDAM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1=CC=CS1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





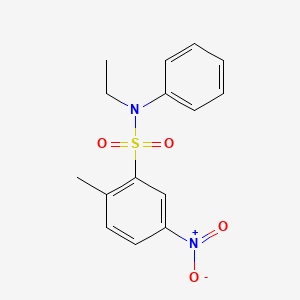
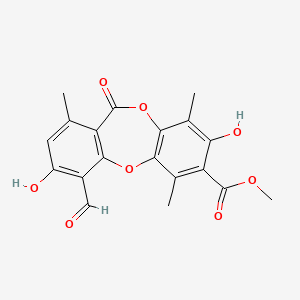

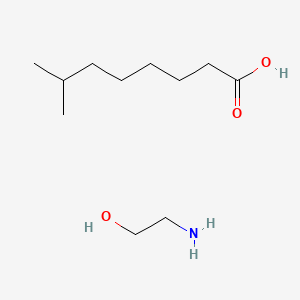
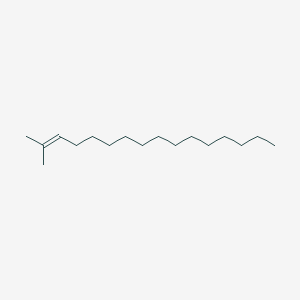
![Podophyllotoxin-salicyliden-glucosid [German]](/img/structure/B14456054.png)

